Cas no 101048-76-4 (2-Fluoro-4-formylbenzonitrile)
2-Fluoro-4-formylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-4-formylbenzonitrile
- 2-Fluoro-4-formylbenzenecarbonitrile
- 2-FLUORO-4-FORMYL-BENZONITRILE
- 4-CYANO-3-FLUOROBENZALDEHYDE
- Benzonitrile,2-fluoro-4-formyl-
- 3-Fluoro-4-Cyanobenzaldehyde
- Benzonitrile, 2-fluoro-4-formyl- (9CI)
- BENZONITRILE, 2-FLUORO-4-FORMYL-
- fluoroformylbenzenecarbonitrile
- MYUPCEIJNBAAFL-UHFFFAOYSA-N
- SBB055304
- CL8921
- AB28328
- RP09970
- 2-Fluoro-4-formylbenzonitrile 98%
- F1112
- A19520
- SY026547
- MFCD06738989
- J-509398
- DB-0608
- SCHEMBL923510
- FT-0651250
- AM84211
- Z1255446726
- DTXSID10458977
- AC-28645
- EN300-248508
- 101048-76-4
- AKOS005072204
- CS-0034821
- 4-Cyano-3-fluorobenzaldehyde, 96%
- DTXCID00409796
- DB-293032
-
- MDL: MFCD06738989
- Inchi: 1S/C8H4FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H
- InChI Key: MYUPCEIJNBAAFL-UHFFFAOYSA-N
- SMILES: FC1=C(C#N)C=CC(C=O)=C1
Computed Properties
- Exact Mass: 149.02800
- Monoisotopic Mass: 149.027691913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.9
- XLogP3: 1.2
Experimental Properties
- Melting Point: 87.0 to 92.0 deg-C
- PSA: 40.86000
- LogP: 1.50988
2-Fluoro-4-formylbenzonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Safety Term:S26-36
- HazardClass:IRRITANT
- Risk Phrases:R20/21/22
2-Fluoro-4-formylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-4-formylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0119-1g |
2-Fluoro-4-formyl-benzonitrile |
101048-76-4 | 96% | 1g |
339.22CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0119-5g |
2-Fluoro-4-formyl-benzonitrile |
101048-76-4 | 96% | 5g |
1356.87CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0119-25g |
2-Fluoro-4-formyl-benzonitrile |
101048-76-4 | 96% | 25g |
4749.04CNY | 2021-05-07 | |
| Fluorochem | 068101-1g |
2-Fluoro-4-formylbenzonitrile |
101048-76-4 | 97% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 068101-5g |
2-Fluoro-4-formylbenzonitrile |
101048-76-4 | 97% | 5g |
£99.00 | 2022-03-01 | |
| Fluorochem | 068101-10g |
2-Fluoro-4-formylbenzonitrile |
101048-76-4 | 97% | 10g |
£164.00 | 2022-03-01 | |
| Fluorochem | 068101-25g |
2-Fluoro-4-formylbenzonitrile |
101048-76-4 | 97% | 25g |
£395.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156617-10g |
2-Fluoro-4-formylbenzonitrile |
101048-76-4 | >97.0%(GC) | 10g |
¥1051.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156617-1G |
2-Fluoro-4-formylbenzonitrile |
101048-76-4 | >97.0%(GC) | 1g |
¥162.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156617-5g |
2-Fluoro-4-formylbenzonitrile |
101048-76-4 | >97.0%(GC) | 5g |
¥657.90 | 2023-09-02 |
2-Fluoro-4-formylbenzonitrile Suppliers
2-Fluoro-4-formylbenzonitrile Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-Fluoro-4-formylbenzonitrile
Introduction to 2-Fluoro-4-formylbenzonitrile (CAS No. 101048-76-4)
2-Fluoro-4-formylbenzonitrile, with the chemical formula C₇H₃FN₂O, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 101048-76-4, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a formyl group and a fluorine substituent, make it particularly valuable for medicinal chemistry applications.
The significance of 2-Fluoro-4-formylbenzonitrile lies in its ability to act as a building block for more complex molecules. The presence of both the formyl group and the fluorine atom provides multiple points for functionalization, enabling chemists to design and develop novel compounds with tailored properties. In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts.
In the realm of drug discovery, 2-Fluoro-4-formylbenzonitrile has been utilized in the synthesis of various pharmacophores. For instance, its incorporation into kinase inhibitors has shown promise in preclinical studies. The fluorine atom can modulate the electronic properties of the aromatic ring, influencing both the reactivity and selectivity of the final product. This has led to the development of more potent and selective inhibitors targeting diseases such as cancer and inflammatory disorders.
Recent advancements in computational chemistry have further highlighted the utility of 2-Fluoro-4-formylbenzonitrile. Molecular modeling studies have demonstrated that the fluorine substituent can enhance interactions with biological targets by increasing lipophilicity and reducing metabolic degradation. These insights have guided the design of next-generation drug candidates with improved pharmacological profiles.
The formyl group in 2-Fluoro-4-formylbenzonitrile also plays a crucial role in its synthetic applications. It can undergo various reactions such as condensation, reduction, or oxidation, allowing for the introduction of additional functional groups. This flexibility makes it an indispensable tool for synthetic chemists working on complex molecular architectures.
One notable area where 2-Fluoro-4-formylbenzonitrile has made an impact is in the development of antiviral agents. The fluorine atom's ability to stabilize molecular structures has been leveraged to create compounds with enhanced resistance to enzymatic degradation. This property is particularly relevant in the context of emerging viral threats, where rapid development of effective antiviral drugs is paramount.
The pharmaceutical industry has also explored the use of 2-Fluoro-4-formylbenzonitrile in the synthesis of central nervous system (CNS) drugs. The fluorine substituent can improve blood-brain barrier penetration, a critical factor for many CNS therapeutics. By optimizing the molecular structure around this core scaffold, researchers have identified novel compounds with potential therapeutic benefits in neurodegenerative diseases.
In conclusion, 2-Fluoro-4-formylbenzonitrile (CAS No. 101048-76-4) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it a valuable intermediate for drug discovery. The growing body of research underscores its importance in developing next-generation therapeutics across various therapeutic areas.
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